
N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide, also known as P7C3, is a small molecule that has been found to have neuroprotective effects in various animal models. The molecule was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to investigate the potential applications of P7C3 in the field of neuroscience.
Mécanisme D'action
The exact mechanism by which N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide exerts its neuroprotective effects is not fully understood. However, it has been suggested that the molecule may act by promoting the survival of neurons and preventing their death. N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to increase the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular metabolism and energy production.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, the molecule has been shown to increase the activity of mitochondrial complex I, a key enzyme involved in cellular energy production. N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is its ability to promote neurogenesis and protect neurons from damage. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases. However, there are also some limitations to the use of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide in lab experiments. For example, the molecule has been found to be relatively unstable, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide. One area of interest is the development of new derivatives of the molecule that may have improved stability and efficacy. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide. Finally, there is also interest in exploring the potential applications of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide in the treatment of other neurological disorders, such as traumatic brain injury and stroke.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with methylamine to produce 2-nitro-N-methylbenzylamine. This intermediate is then reduced to N-methyl-N-benzylamine using sodium borohydride. The benzyl group is then protected using benzyl chloroformate, and the resulting N-benzyl-N-methylamine is reacted with 2-hydroxybenzaldehyde to produce the benzoxazine ring. Finally, the nitro group is reduced using iron powder to yield N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide.
Applications De Recherche Scientifique
N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis. The molecule has also been found to promote neurogenesis, the process by which new neurons are generated in the brain. This suggests that N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide may have potential applications in the treatment of a wide range of neurological disorders.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-19(10-12-5-3-2-4-6-12)17(21)13-7-8-14-15(9-13)22-11-16(20)18-14/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEVGGAQBCYKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

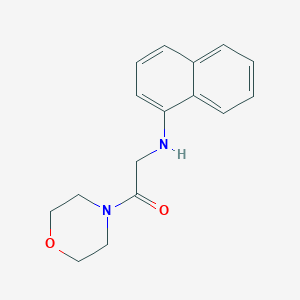
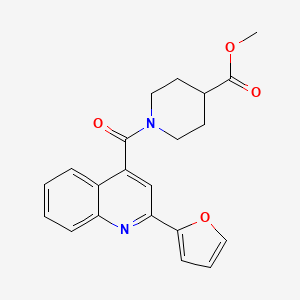
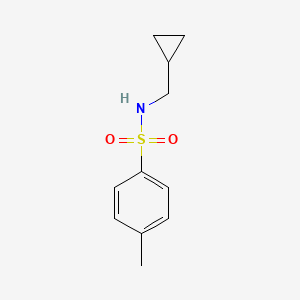
![3-[(4-Cyclopropyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7467823.png)

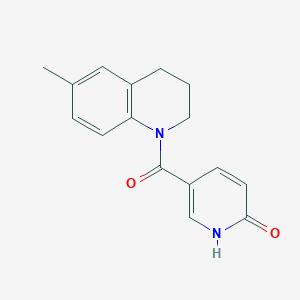
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
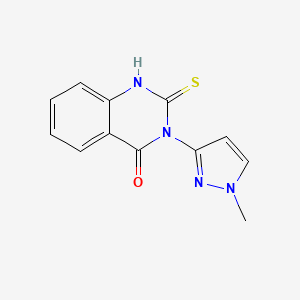
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
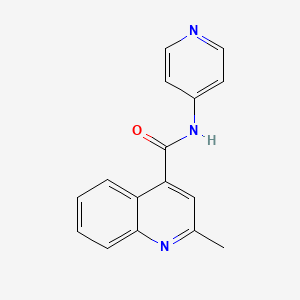
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)